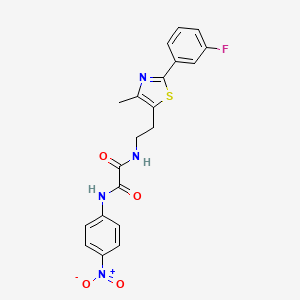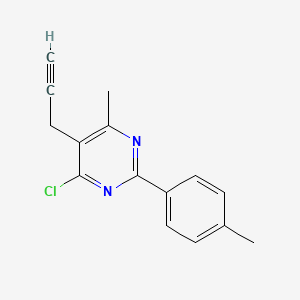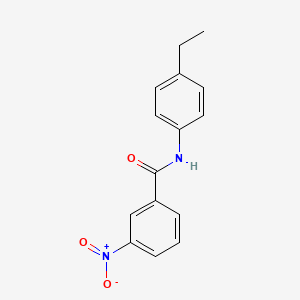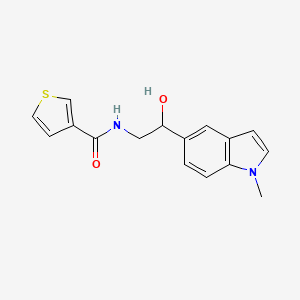
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide is a complex organic compound with a fascinating structure that merges multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide involves multi-step processes:
Formation of Tetrahydroquinoline Core: : Starting from aniline derivatives, a Pictet-Spengler reaction with aldehydes forms the tetrahydroquinoline core.
Furan-2-Carbonyl Introduction: : The incorporation of the furan-2-carbonyl group typically involves acylation reactions using furan-2-carbonyl chloride in the presence of a base.
Sulfonamide Formation: : The final step introduces the naphthalene-2-sulfonamide group through sulfonylation reactions using naphthalene-2-sulfonyl chloride.
Industrial Production Methods
Industrial synthesis may utilize similar pathways but optimized for large-scale production. This involves continuous flow reactors for better yield and efficiency, along with stringent control of reaction conditions to ensure purity and reproducibility of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide undergoes several key chemical reactions:
Oxidation: : Mild oxidizing agents can transform functional groups within the molecule, potentially leading to further functionalization.
Reduction: : Reductive conditions can modify the furan ring or quinoline core, enhancing the molecule's flexibility.
Substitution: : Electrophilic or nucleophilic substitutions, especially on the furan and naphthalene rings, allow for diversification of its chemical structure.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃
Reduction: : NaBH₄, LiAlH₄
Substitution: : Halogenating agents, organolithium reagents
Major Products Formed
The reactions mainly yield derivatives with modified electronic properties or enhanced reactivity, which are useful for further functionalization or applications in different domains.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as an intermediate for constructing more complex molecules, due to its multifunctional nature.
Biology
In biological research, it is studied for its potential bioactivity, including enzyme inhibition, receptor modulation, and as a tool for probing biological pathways.
Medicine
Medically, derivatives of this compound are investigated for therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry
Industrially, its stability and reactivity make it suitable for material science applications, such as in the creation of specialty polymers and catalysts.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with specific biological targets:
Molecular Targets: : It can bind to enzymes or receptors, altering their activity.
Pathways Involved: : Pathways such as signal transduction, metabolic processes, or gene expression can be influenced by the presence of this compound or its derivatives.
Comparación Con Compuestos Similares
Compared to structurally similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide stands out due to its combined furan, quinoline, and sulfonamide moieties, which impart unique chemical and biological properties.
List of Similar Compounds
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-8-yl)naphthalene-2-sulfonamide
N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)naphthalene-2-sulfonamide
This compound's uniqueness lies in its multi-functional structure, enabling a wide range of applications and reactions that are not as feasible with similar, less complex molecules.
Propiedades
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c27-24(23-8-4-14-30-23)26-13-3-7-18-9-11-20(16-22(18)26)25-31(28,29)21-12-10-17-5-1-2-6-19(17)15-21/h1-2,4-6,8-12,14-16,25H,3,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMJZBLHXUAAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5=CC=CO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl (2Z)-3-(3-{[1,1'-biphenyl]-4-yl}-1-(2-cyanoethyl)-1H-pyrazol-4-yl)-2-cyanoprop-2-enoate](/img/structure/B2375929.png)


![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2375933.png)



![5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2375940.png)
![1'-(3-(2,4-dimethoxyphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2375942.png)


![2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2375948.png)


